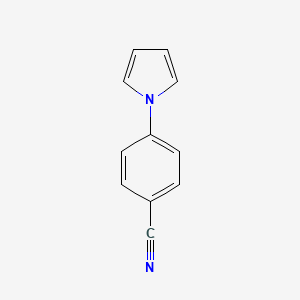

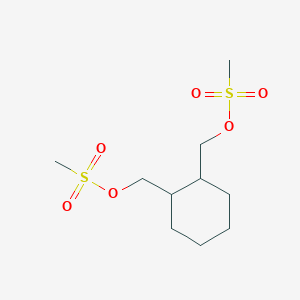

![molecular formula C14H11N3OS B1347674 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol CAS No. 26028-88-6](/img/structure/B1347674.png)

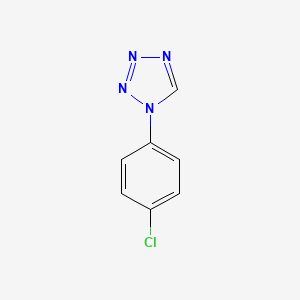

4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol” is a chemical compound that belongs to the class of 1,2,4-triazoles . It has been studied for its potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized through a cyclization reaction involving a benzoic acid hydrazide, which is reacted with CS2 in a solution of alkali ethanol to give a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate under reflux conditions to prepare the basic nucleus .

Molecular Structure Analysis

The molecular structure of “4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol” is characterized by the presence of a 1,2,4-triazole ring, a phenyl group, and a mercapto group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving “4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol” are likely to be influenced by the functional groups present in the molecule. For instance, the mercapto group (-SH) is known to be reactive and can participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol” would depend on its molecular structure. Detailed information about its properties such as melting point, solubility, and stability would typically be determined through experimental studies .

Scientific Research Applications

Antimicrobial Agent

1,2,4-Triazole derivatives have been studied for their antibacterial activity against various bacterial strains such as E. coli and S. aureus . They are often screened using methods like paper disc diffusion to determine their effectiveness at different concentrations.

Cancer Research

These compounds have also been explored for their potential in cancer treatment due to their ability to inhibit uncontrolled cell growth . Research into novel 1,2,4-triazole derivatives as anticancer agents is ongoing.

Material Synthesis

The structural properties of 1,2,4-triazole derivatives make them interesting candidates for the design and development of new materials . Their reactivity insights can aid synthetic organic chemists in creating innovative materials.

Environmental Remediation

Some triazole derivatives have been used in the synthesis of nanocomposites for the removal of heavy metals like cadmium from water sources . This application is crucial for environmental protection and public health.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to target cadmium ions .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of nanoparticles for the removal of cadmium ions .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antimicrobial activities , suggesting that they may interfere with the biochemical pathways of microorganisms.

Result of Action

Compounds with similar structures have been reported to exhibit antimicrobial activities , indicating that they may have a bactericidal or bacteriostatic effect.

Action Environment

It’s worth noting that similar compounds have been used in the synthesis of nanoparticles for the removal of cadmium ions, suggesting that they may be effective in various environmental conditions .

properties

IUPAC Name |

3-(4-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h1-9,18H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQHFMIKRTUVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419946 |

Source

|

| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |

CAS RN |

26028-88-6 |

Source

|

| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

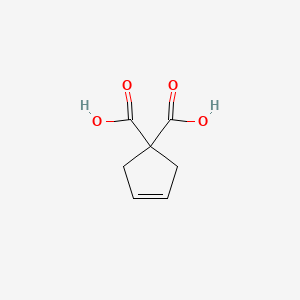

![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)

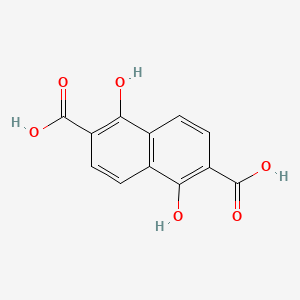

![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)

![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)